molecular formula C5H5N3O B1353753 Pyridazine-4-carboxamide CAS No. 88511-47-1

Pyridazine-4-carboxamide

Cat. No. B1353753
CAS RN: 88511-47-1
M. Wt: 123.11 g/mol
InChI Key: GEBGCSXVYUDDPU-UHFFFAOYSA-N
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Description

Pyridazine-4-carboxamide is a compound with the molecular formula C5H5N3O . It has a molecular weight of 123.11 g/mol . The IUPAC name for this compound is pyridazine-4-carboxamide .


Molecular Structure Analysis

The molecular structure of Pyridazine-4-carboxamide consists of a pyridazine ring with a carboxamide group attached at the 4-position . The InChI code for this compound is InChI=1S/C5H5N3O/c6-5(9)4-1-2-7-8-3-4/h1-3H,(H2,6,9) .


Physical And Chemical Properties Analysis

Pyridazine-4-carboxamide has several computed properties. It has a molecular weight of 123.11 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 3, and a rotatable bond count of 1 . Its exact mass and monoisotopic mass are both 123.043261792 g/mol . The topological polar surface area is 68.9 Ų .

Scientific Research Applications

Drug Discovery and Molecular Recognition

Pyridazine derivatives, including Pyridazine-4-carboxamide, are explored in drug discovery due to their potential in molecular recognition. They are used in the design of inhibitors for various enzymes and receptors. For example, a pyridazine-3-carboxamide moiety is prominent in inhibitors of stearoyl-coenzyme A desaturase-1 (SCD), which is involved in fatty acid metabolism .

Anti-inflammatory Applications

Some pyridazine derivatives have shown significant anti-inflammatory activity. The 4-amino derivative of Pyridazine has been found to be a more potent anti-inflammatory agent than aspirin in oral administration .

Fungicidal Potency

Pyrazole-4-carboxamides, which share a similar structure with Pyridazine-4-carboxamide, have been synthesized as potential fungicides. They have shown promising results against certain plant pathogens .

Opto-electronics

Pyridazine derivatives are valuable materials in opto-electronics due to their unique physicochemical properties. They are used in the development of materials that require specific electronic and light-emitting characteristics .

Agriculture

In agriculture, Pyridazine derivatives are utilized for their biological activity, which can be harnessed to develop new agrochemicals with specific action against pests or diseases .

Synthesis of Fused Heterocycles

Pyridazine-4-carboxamide can be used as a precursor in the synthesis of fused heterocycles, which are important structures in medicinal chemistry due to their diverse biological activities .

Future Directions

The future directions for research on Pyridazine-4-carboxamide and its derivatives could involve further exploration of their synthesis, chemical reactions, and potential biological activities. The unique properties of the pyridazine ring make it a promising scaffold for drug design .

properties

IUPAC Name

pyridazine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N3O/c6-5(9)4-1-2-7-8-3-4/h1-3H,(H2,6,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEBGCSXVYUDDPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=NC=C1C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50448276
Record name Pyridazine-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50448276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyridazine-4-carboxamide

CAS RN

88511-47-1
Record name Pyridazine-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50448276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What makes pyridazine-4-carboxamide derivatives interesting for medicinal chemistry?

A: Pyridazine-4-carboxamide derivatives have demonstrated potential as non-nucleoside reverse transcriptase inhibitors (NNRTIs) [, , ]. These compounds are structurally similar to nevirapine, a known NNRTI used in the treatment of HIV.

Q2: How do modifications on the pyridazine-4-carboxamide scaffold affect its biological activity?

A: Research indicates that the substitution pattern on the pyridazine and phenyl rings significantly impacts the inhibitory potency of these compounds against HIV-1 reverse transcriptase [, , ]. For example, introducing various alkyl groups at positions 6 and 11 of the pyridazino[3,4-b][1,5]benzodiazepin-5-one scaffold, along with modifications at positions 3 and 8, leads to a range of inhibitory activities.

Q3: Beyond HIV, are there other potential applications for pyridazine-4-carboxamide derivatives?

A: Yes, research suggests that pyridazine-4-carboxamide derivatives can act as herbicides by targeting phytoene desaturase (PDS) []. A study using diflufenican (a known PDS-inhibiting herbicide) as a lead compound showed that modifications to the pyridazine-4-carboxamide scaffold could generate potent herbicides with improved activity against specific weed species.

Q4: Can you provide an example of a successful modification to the pyridazine-4-carboxamide scaffold that enhanced its herbicidal activity?

A: A study found that introducing a 3-(trifluoromethyl)phenoxy group at position 3 and a 2,4-difluorophenyl group at the carboxamide nitrogen of the 6-chloropyridazine-4-carboxamide scaffold led to compound 6-chloro-N-(2,4-difluorophenyl)-3-(3-(trifluoromethyl)phenoxy)pyridazine-4-carboxamide (B1) []. This compound exhibited significantly improved pre-emergence herbicidal activity against specific weeds compared to the lead compound diflufenican.

Q5: How do these pyridazine-4-carboxamide herbicides affect plants?

A: These herbicides interfere with carotenoid biosynthesis in plants by inhibiting PDS []. This leads to the accumulation of phytoene and a decrease in the production of carotenoids, ultimately affecting photosynthesis and causing plant death.

Q6: What synthetic strategies are commonly used to prepare pyridazine-4-carboxamide derivatives?

A: Researchers utilize various methods to synthesize these compounds. One approach involves using 3,6-dichloropyridazine-4-carboxylic acid chloride as a starting material, which undergoes sequential reactions with amines and then cyclization to afford the desired pyridazino[3,4-b][1,5]benzodiazepin-5-ones []. Another method utilizes Michael addition reactions of arylhydrazone derivatives with functionalized α-cyanoacrylamides to generate pyridazine-4-carboxamide compounds [].

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